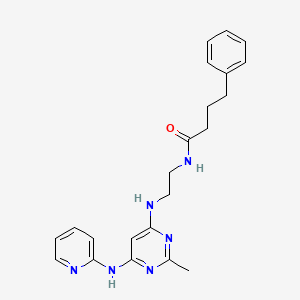

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide

Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide is a pyrimidine-based small molecule characterized by a central pyrimidine ring substituted with a 2-methyl group, a pyridin-2-ylamino moiety at position 6, and a 4-phenylbutanamide-linked ethylamine side chain. Its structural complexity allows for diverse intermolecular interactions, including hydrogen bonding (via amine and carbonyl groups) and π-π stacking (via aromatic rings), which are critical for binding to biological targets .

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O/c1-17-26-20(16-21(27-17)28-19-11-5-6-13-23-19)24-14-15-25-22(29)12-7-10-18-8-3-2-4-9-18/h2-6,8-9,11,13,16H,7,10,12,14-15H2,1H3,(H,25,29)(H2,23,24,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDAZICAPAIYJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)CCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-4-phenylbutanamide, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer therapeutics and enzyme inhibition. This article delves into its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound possesses the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C21H22N6O |

| Molecular Weight | 374.4 g/mol |

| CAS Number | 1421586-45-9 |

The structure features a pyrimidine ring substituted with a pyridin-2-ylamino group and an acetamide moiety, which contributes to its biological activities.

Targets of Action

The primary targets of this compound include:

- Dihydrofolate reductase (DHFR) : This enzyme is crucial for nucleotide synthesis, impacting DNA and RNA production.

- Tyrosine-protein kinase : Involved in signaling pathways that regulate cell growth and proliferation.

- MAP kinases : These kinases are essential for various cellular processes, including growth and differentiation.

Mode of Action

The compound inhibits the activity of DHFR with high affinity, leading to a reduction in tetrahydrofolate levels necessary for the synthesis of purines and pyrimidines. This inhibition ultimately results in decreased RNA and DNA synthesis, promoting cancer cell death .

Biological Activity

This compound exhibits several notable biological activities:

- Antitumor Activity : The compound has shown promise as an anti-cancer agent by inhibiting key enzymes involved in cell proliferation. Its ability to inhibit DHFR is particularly significant in the context of cancer treatment.

- Enzyme Inhibition : Besides DHFR, it may also interact with other protein targets such as tyrosine kinases and MAP kinases, further implicating its potential therapeutic applications against various malignancies.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Experiments have demonstrated that this compound effectively binds to its targets, inhibiting their activity and leading to reduced cell growth in cancer cell lines.

- Structure-Activity Relationship (SAR) : The unique substitution pattern of this compound differentiates it from other similar molecules. SAR studies indicate that modifications to the pyridine or acetamide groups can significantly alter its biological activity and potency against cancer cells.

- Comparative Analysis : The compound's activity was compared with other known inhibitors, revealing that it possesses a distinct mechanism of action that may overcome resistance seen with traditional therapies.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Pharmacological and Physicochemical Insights

- Substituent Impact on Target Binding: The pyridin-2-ylamino group in the target compound may favor interactions with ATP-binding pockets in kinases, similar to pyridin-4-ylamino analogues (e.g., ). Hydrophobic vs. Polar Groups: The 4-phenylbutanamide side chain contributes to hydrophobicity, limiting aqueous solubility compared to ’s piperazine-containing derivative (0.12 vs. 0.25 mg/mL). This trade-off may influence pharmacokinetic profiles, favoring ’s compound for systemic delivery . Crystallographic Stability: Unlike ’s fluorophenyl derivative, the target compound lacks intramolecular N–H⋯N hydrogen bonds, which may reduce conformational rigidity and increase metabolic susceptibility .

Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.